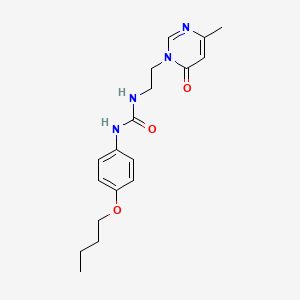

1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)19-9-10-22-13-20-14(2)12-17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQYWHNMZXXGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a butoxyphenyl group, a pyrimidinone moiety, and a urea linkage, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.41 g/mol. The presence of the butoxy group enhances solubility, potentially affecting the compound's absorption and distribution in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action may involve the inhibition of key enzymes or interference with cellular processes typical of many pyrimidine derivatives.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(2-(4-methylpyrimidin-2(1H)-yl)ethyl)urea | Chlorophenyl group instead of butoxy | Antimicrobial |

| 1-(4-nitrophenyl)-3-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)urea | Nitro group enhancing reactivity | Anticancer |

| 1-(4-methoxyphenyl)-3-(2-(5-methylpyrimidin-2(1H)-yl)ethyl)urea | Methoxy group affecting solubility | Antiviral |

This table highlights the diversity within this chemical class and emphasizes the unique butoxy substitution in the target compound, which may influence its pharmacological profile.

The biological mechanisms underlying the activity of this compound are still under investigation. However, similar compounds have shown to interact with various biological targets, including enzymes and receptors. Techniques such as molecular docking and in vitro assays are often employed to assess binding affinities and elucidate mechanisms .

Study on Antitumor Activity

A study conducted on related compounds demonstrated significant antitumor activity, with some derivatives showing GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.7 µM against non-small cell lung cancer cells. This suggests that modifications to the urea structure can enhance antitumor efficacy .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The evidence highlights several structurally related urea derivatives, primarily differing in substituents on the phenyl rings and heterocyclic systems. Key analogs are summarized below:

Table 1: Structural Comparison of Urea Derivatives

Key Structural Differences and Implications

a) Phenyl Substituents

- Alkoxy Chain Length: The target compound’s 4-butoxyphenyl group has a longer alkyl chain (C₄H₉) compared to methoxy (C₁) or ethoxy (C₂) analogs (e.g., ).

- Electron-Withdrawing Groups : Chloro (e.g., ) and fluoro () substituents increase electrophilicity, which may influence binding to electron-rich targets like kinases or receptors.

b) Heterocyclic Systems

- Pyrimidinone vs. Pyridazinone: Pyrimidin-6-one (target compound, ): Contains a six-membered ring with two nitrogen atoms at positions 1 and 3. The 4-methyl group (target) or 5-methyl () may sterically hinder or direct interactions with targets. Pyridazin-6-one (): A six-membered ring with adjacent nitrogen atoms (positions 1 and 2), offering distinct hydrogen-bonding patterns and electronic properties.

c) Linker Modifications

- Ethyl vs. propyl linkers (e.g., vs. target compound) affect conformational flexibility and distance between pharmacophores.

Q & A

Q. Why might substituent variations on the pyrimidinone ring lead to conflicting bioactivity results across studies?

- Methodological Answer :

- Metabolic Stability : Bulky groups (e.g., 4-methyl) may reduce CYP450-mediated oxidation, altering half-life in hepatocyte assays .

- Membrane Permeability : LogP calculations (e.g., using MarvinSketch) can predict if lipophilic substituents enhance cellular uptake, contradicting in vitro enzyme data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.